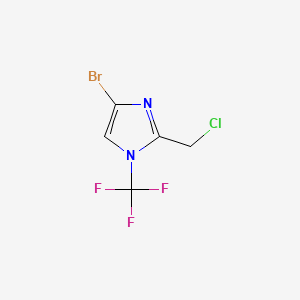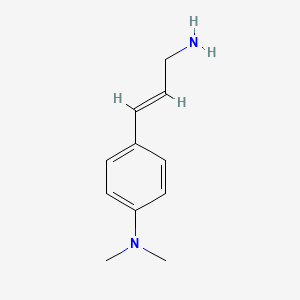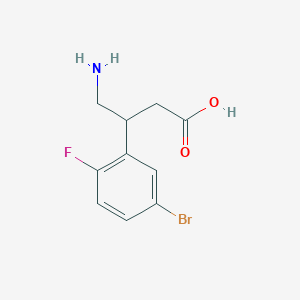![molecular formula C9H7BrN4O3 B13596327 [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, a bromo group, and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromo and Nitro Groups: The phenyl ring is functionalized with bromo and nitro groups through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Triazole Ring to the Phenyl Ring: The triazole ring is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Methanol Group: The final step involves the reduction of a suitable precursor to form the methanol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of azide or other substituted derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its triazole ring.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The bromo and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s binding affinity and specificity.
相似化合物的比较
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: Similar structure but with a chloro group instead of a bromo group.
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methane: Similar structure but without the hydroxyl group.
Uniqueness: The presence of both bromo and nitro groups on the phenyl ring, along with the triazole ring and methanol group, makes [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol unique. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C9H7BrN4O3 |
|---|---|
分子量 |
299.08 g/mol |
IUPAC 名称 |
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H7BrN4O3/c10-6-2-1-5(3-7(6)14(16)17)9-11-8(4-15)12-13-9/h1-3,15H,4H2,(H,11,12,13) |
InChI 键 |
REAYEBFNEXWVTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NNC(=N2)CO)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)





![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)




